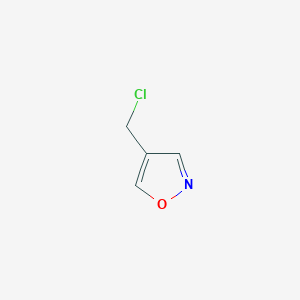

4-(Chloromethyl)isoxazole

Description

BenchChem offers high-quality 4-(Chloromethyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVWUKGIHULGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617076 | |

| Record name | 4-(Chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98020-14-5 | |

| Record name | 4-(Chloromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of 4-(Chloromethyl)isoxazole Scaffolds

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 4-(Chloromethyl)isoxazole derivatives, with a primary focus on the industry-standard building block 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) .

Executive Summary

4-(Chloromethyl)isoxazoles represent a critical class of heterocyclic building blocks in medicinal chemistry, serving as "masked" 1,3-dicarbonyl equivalents and versatile alkylating agents. While the unsubstituted parent compound (CAS 98020-14-5) exists, the 3,5-dimethyl derivative (CAS 19788-37-5) is the dominant commercial entity due to its superior stability against base-catalyzed ring opening. This guide provides an in-depth analysis of the physicochemical properties, reactivity patterns, and safety protocols for this essential intermediate, designed for researchers optimizing heterocycle functionalization.

Part 1: Molecular Identity & Structural Analysis

Structural Nomenclature

The chemical utility of this scaffold stems from the high reactivity of the chloromethyl group at the 4-position, which behaves analogously to a benzyl chloride but with distinct electronic properties imparted by the isoxazole ring.

| Feature | Unsubstituted Parent | Industry Standard (Primary Focus) |

| IUPAC Name | 4-(Chloromethyl)isoxazole | 4-(Chloromethyl)-3,5-dimethylisoxazole |

| CAS Number | 98020-14-5 | 19788-37-5 |

| Molecular Formula | C₄H₄ClNO | C₆H₈ClNO |

| Molecular Weight | 117.53 g/mol | 145.59 g/mol |

| SMILES | ClCC1=CON=C1 | CC1=C(CCl)C(C)=NO1 |

Expert Insight: The Stability Factor

Why the 3,5-Dimethyl Analog Dominates: The unsubstituted isoxazole ring possesses a proton at the C3 position that is relatively acidic (pKa ~20). In the presence of nucleophiles or bases—conditions required for displacing the chlorine—the unsubstituted ring is prone to deprotonation followed by ring cleavage to form acyclic nitriles (the Kemp elimination mechanism).

The 3,5-dimethyl substitution pattern sterically and electronically stabilizes the ring. The methyl groups block the sensitive C3 and C5 positions, preventing ring opening and directing reactivity almost exclusively to the exocyclic chloromethyl group. This makes CAS 19788-37-5 the preferred reagent for introducing the isoxazole moiety.

Part 2: Physicochemical Data Profile (CAS 19788-37-5)[2][3][4]

The following data represents the standard commercial grade (95-98% purity) of 4-(Chloromethyl)-3,5-dimethylisoxazole.

Table 1: Physical Constants

| Property | Value | Condition / Note |

| Physical State | Liquid | Clear, colorless to light yellow |

| Boiling Point | 87–88 °C | @ 8 mmHg (Vacuum distillation required) |

| Density | 1.173 g/mL | @ 25 °C |

| Refractive Index ( | 1.486 | Standard reference |

| Flash Point | 96 °C (204.8 °F) | Closed Cup |

| Solubility | Organic Solvents | Soluble in DCM, THF, Ethyl Acetate, Toluene |

| Water Solubility | Low / Hydrolyzes | Decomposes slowly in water |

| Vapor Pressure | ~0.167 mmHg | @ 25 °C (Predicted) |

Table 2: Electronic & Stability Parameters

| Parameter | Value | Implications for Synthesis |

| pKa (Conjugate Acid) | -1.73 ± 0.28 | Weakly basic nitrogen; protonation requires strong acid. |

| LogP | 1.85 (Predicted) | Moderate lipophilicity; suitable for organic extractions. |

| Reactivity Type | Electrophile | High reactivity toward |

| Storage Class | Lachrymator | Must be stored at 2–8°C under Nitrogen. |

Part 3: Reactivity & Synthetic Applications

The chloromethyl group at the 4-position is highly activated, behaving similarly to a benzyl halide. The isoxazole ring acts as an electron-withdrawing group, enhancing the electrophilicity of the methylene carbon.

Core Transformation Pathways

The compound serves as a linchpin for attaching the isoxazole ring to other pharmacophores via nucleophilic substitution.

Figure 1: Primary nucleophilic substitution pathways utilizing the chloromethyl electrophile.

Critical Mechanism: The Blanc Chloromethylation

The industrial synthesis of this compound typically involves the Blanc chloromethylation of 3,5-dimethylisoxazole. This is a key "Self-Validating" protocol because the success of the reaction depends heavily on the dryness of the reagents (ZnCl₂).

Reaction:

Part 4: Experimental Protocols

Protocol: Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole

Adapted from standard Blanc chloromethylation methodologies (e.g., Patent CN103130732A).

Safety Warning: This reaction generates formaldehyde gas and HCl. Perform strictly in a fume hood. The product is a lachrymator .

Reagents:

-

3,5-Dimethylisoxazole (1.0 eq)

-

Paraformaldehyde (1.5 eq)

-

Zinc Chloride (Anhydrous, 0.5 eq)

-

Hydrochloric Acid (Concentrated, excess) or HCl gas

-

Solvent: 1,2-Dichloroethane (DCE) or Chloroform

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an HCl gas inlet (or addition funnel for conc. HCl).

-

Charging: Add 3,5-dimethylisoxazole, paraformaldehyde, and anhydrous ZnCl₂ to the flask containing DCE.

-

Activation: Heat the mixture to 60°C .

-

Addition: Stream dry HCl gas into the solution OR add concentrated HCl dropwise while maintaining temperature between 60–70°C.

-

Reflux: Once addition is complete, raise temperature to reflux (~85°C) for 3–5 hours .

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (higher Rf) should disappear.

-

-

Quenching: Cool to room temperature. Pour reaction mixture onto crushed ice.

-

Extraction: Separate the organic layer. Wash the aqueous layer 2x with DCM.

-

Neutralization: Wash combined organics with saturated NaHCO₃ (Caution: Gas evolution) until pH is neutral.

-

Purification: Dry over MgSO₄, filter, and concentrate.

-

Distillation: Purify the crude oil via vacuum distillation (87–88°C @ 8 mmHg ).

Figure 2: Workflow for the Blanc chloromethylation synthesis.

Part 5: Handling, Stability & Safety (SDS Summary)

Signal Word: WARNING GHS Classifications: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

| Hazard | Description | Mitigation |

| Lachrymator | Causes severe eye irritation and tearing. | Goggles + Face Shield. Handle only in a functioning fume hood. |

| Alkylating Agent | Potential to alkylate DNA/Proteins (Mutagenic potential). | Double Nitrile Gloves. Avoid all skin contact. |

| Hydrolysis | Releases HCl upon contact with moisture. | Store in tightly sealed containers under nitrogen. |

| Thermal | Combustible liquid (FP 96°C). | Keep away from open flames and hot surfaces. |

Storage Protocol:

-

Temperature: Refrigerate at 2–8°C.

-

Atmosphere: Inert gas (Nitrogen or Argon) is recommended to prevent hydrolysis of the C-Cl bond by atmospheric moisture.

-

Shelf Life: Approximately 12 months if stored correctly. Yellowing indicates decomposition.

References

-

ChemicalBook. (2025).[1] 4-(Chloromethyl)-3,5-dimethylisoxazole Properties and Safety. Retrieved from

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from

-

J&W Pharmlab. (n.d.). Product Detail: 4-Chloromethyl-isoxazole (CAS 98020-14-5).[2] Retrieved from

-

Google Patents. (2013). CN103130732A: Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Chloromethyl-3,5-dimethylisoxazole Product Specification. Retrieved from

Sources

4-(Chloromethyl)isoxazole structural characterization techniques

This technical guide details the structural characterization of 4-(Chloromethyl)isoxazole , a critical heterocyclic building block in medicinal chemistry. It is designed for researchers requiring rigorous validation of this intermediate, emphasizing the distinction between the core scaffold and its common derivatives (e.g., 3,5-dimethyl analogues).

Technical Monograph & Experimental Protocols

Executive Technical Summary

4-(Chloromethyl)isoxazole (CAS 98020-14-5) serves as a pivotal electrophile in the synthesis of isoxazole-containing pharmacophores. Its reactivity is defined by the lability of the benzylic-like C–Cl bond, rendering it susceptible to nucleophilic attack and moisture-induced hydrolysis.

Accurate characterization requires a multi-modal approach. The isoxazole ring presents a unique NMR signature (distinct H3/H5 shifts), while the chlorine atom provides a diagnostic mass spectrometric isotope pattern. This guide synthesizes spectroscopic data with practical stability protocols to ensure data integrity during analysis.

Physicochemical Profile

| Property | Specification |

| CAS Number | 98020-14-5 |

| Formula | C₄H₄ClNO |

| Molecular Weight | 117.53 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage | -20°C (Hygroscopic; prone to hydrolysis) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; reacts with water |

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The 4-substituted isoxazole core lacks the symmetry of its 3,5-dimethyl counterpart, resulting in two distinct aromatic signals.

¹H NMR Analysis (CDCl₃, 400 MHz)

The spectrum is characterized by two downfield aromatic singlets and one aliphatic methylene singlet.[1]

| Proton (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Causality |

| H-5 (Adjacent to O) | 8.45 – 8.60 | Singlet (s) | 1H | Deshielded by the electronegative oxygen atom; typically the most downfield signal. |

| H-3 (Adjacent to N) | 8.20 – 8.35 | Singlet (s) | 1H | Deshielded by the imine-like nitrogen; typically upfield relative to H-5. |

| -CH₂Cl (C-4 substituent) | 4.50 – 4.65 | Singlet (s) | 2H | The chlorine atom exerts an inductive effect (-I), shifting the methylene protons significantly downfield. |

Note: While often appearing as singlets, H-3 and H-5 may exhibit small cross-ring coupling (

¹³C NMR Analysis (CDCl₃, 100 MHz)

-

C-5 (O-C=C): ~155–160 ppm (Deshielded by Oxygen).

-

C-3 (N=C-C): ~145–150 ppm (Deshielded by Nitrogen).

-

C-4 (Quaternary): ~115–120 ppm (Shielded relative to C3/C5).

-

-CH₂Cl: ~35–40 ppm (Characteristic alkyl halide region).

Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom.

-

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the molecular ion peaks

and-

m/z 117 (¹⁰⁰%) :

Cl isotopologue. -

m/z 119 (³³%) :

Cl isotopologue.

-

-

Fragmentation:

-

m/z 82 : Loss of Cl radical (

). This is the isoxazolyl-methyl cation, a stable heteroaromatic species. -

m/z 54/55 : Ring fragmentation (loss of CO/HCN).

-

Vibrational Spectroscopy (IR)

-

Isoxazole Ring Breathing: ~1400–1500 cm⁻¹ and ~1600 cm⁻¹ (C=N stretch).

-

C-Cl Stretch: ~700–750 cm⁻¹ (Strong band, diagnostic for alkyl chlorides).

-

Absence of O-H: A broad band at 3400 cm⁻¹ indicates hydrolysis to the alcohol (4-hydroxymethylisoxazole), signaling degradation.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for validating the material, distinguishing between routine identity checks and rigorous purity analysis.

Figure 1: Decision matrix for the structural validation of 4-(chloromethyl)isoxazole.

Protocol 1: Purity Assessment via ¹H NMR

Objective: Quantify purity and detect hydrolysis (conversion to alcohol).

-

Sample Prep: Dissolve 10 mg of 4-(chloromethyl)isoxazole in 0.6 mL of CDCl₃ .

-

Critical: Use a fresh ampoule of CDCl₃. Acidic traces in aged chloroform can catalyze decomposition. Neutralize with basic alumina if unsure.

-

-

Acquisition: Run a standard proton sequence (16 scans, d1=2s).

-

Analysis:

-

Set the CHCl₃ residual peak to 7.26 ppm.[2]

-

Integrate the -CH₂Cl singlet (~4.6 ppm). Set value to 2.00.

-

Check the aromatic region (8.2–8.6 ppm).[2] H3 and H5 should integrate to 1.00 each.

-

Impurity Check: Look for a shifted methylene signal at ~4.4 ppm . This corresponds to (isoxazol-4-yl)methanol, the hydrolysis product.

-

Protocol 2: Chemical Stability Check (Derivatization)

Objective: Confirm the reactivity of the chloromethyl handle (functional proof).

-

Reaction: Mix 0.1 mmol of analyte with 0.12 mmol of morpholine in DCM (1 mL).

-

Observation: A rapid precipitation of morpholine hydrochloride suggests active alkylation.

-

TLC Monitoring: Elute with 50% EtOAc/Hexane. The starting material (

) should disappear, replaced by a polar amine spot ( -

Why this matters: This confirms the C-Cl bond is intact and electrophilic, distinguishing it from unreactive impurities.

Synthesis & Impurity Logic

Understanding the origin of the compound aids in identifying impurities. The most common synthetic route involves the chlorination of (isoxazol-4-yl)methanol using thionyl chloride (

Figure 2: Synthetic pathway and potential impurity generation.

-

Impurity A (Alcohol): Results from incomplete reaction or moisture ingress. Detected by broad OH stretch in IR and upfield shift of CH₂ in NMR.

-

Impurity B (Ether): Formed if the alcohol reacts with the chloride product. Detected by MS (dimer mass) and complex NMR methylene signals.

References

-

Sigma-Aldrich. 4-Chloromethyl-isoxazole Product Sheet (CAS 98020-14-5).[3][4] Retrieved from .

-

PubChem. Isoxazole Compound Summary. National Library of Medicine. Retrieved from .

-

Reich, H. J. Bordwell pKa Table and NMR Chemical Shifts. University of Wisconsin-Madison. (General heterocyclic shifts used for structural assignment).[5] Retrieved from .

-

J & W Pharmlab. 4-Chloromethyl-isoxazole Specifications. Retrieved from .

Sources

Spectroscopic data (NMR, IR, MS) for 4-(Chloromethyl)isoxazole

CAS: 98020-14-5 | Formula: C₄H₄ClNO | MW: 117.53 g/mol [1]

Executive Summary

4-(Chloromethyl)isoxazole is a high-value heterocyclic building block, primarily utilized as a "warhead" for introducing the isoxazole scaffold into bioactive molecules via nucleophilic substitution. Unlike its more stable 3,5-dimethyl analogue (CAS 19788-37-5), the unsubstituted 4-(chloromethyl)isoxazole possesses distinct electronic properties due to the lack of steric protection and electron-donating methyl groups.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) necessary for the identification, purity profiling, and stability monitoring of this intermediate. Given its reactivity as a primary alkyl halide, specific attention is paid to differentiating the intact molecule from its hydrolysis product (4-hydroxymethylisoxazole) and potential degradation artifacts.

Safety & Stability Protocol (Pre-Analysis)

Critical Warning: As an alkylating agent, 4-(chloromethyl)isoxazole is a potential genotoxin and lachrymator. It is prone to hydrolysis and polymerization if stored improperly.

-

Storage: -20°C (Freezer), under inert atmosphere (Ar/N₂).

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH) for storage or prolonged NMR acquisition, as solvolysis to the ether or alcohol is rapid. Use CDCl₃ or DMSO-d₆ (dried over molecular sieves).

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the halogenated motif. The chlorine isotope signature is the definitive "first check" for this molecule.

fragmentation Analysis

-

Molecular Ion (M⁺): 117.0 m/z

-

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M⁺ (117) and M+2 (119) peaks.

-

Base Peak: Often observed at m/z 82 (M - Cl), corresponding to the isoxazolylmethyl cation [C₄H₄NO]⁺, which is resonance-stabilized.

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the logical fragmentation pathway expected in Electron Impact (EI) ionization.

Figure 1: Predicted EI-MS fragmentation pathway emphasizing the loss of the chlorine radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural validation. For 4-(chloromethyl)isoxazole, the key challenge is distinguishing the H-3 and H-5 protons on the ring.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by three distinct singlets. Note that coupling between H-3 and H-5 is often negligible or appears as very fine broadening in 4-substituted isoxazoles.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| H-5 | 8.45 – 8.55 | Singlet (s) | 1H | Deshielded by adjacent Oxygen; typically the most downfield signal. |

| H-3 | 8.30 – 8.40 | Singlet (s) | 1H | Deshielded by adjacent Nitrogen (C=N bond). |

| -CH₂Cl | 4.50 – 4.60 | Singlet (s) | 2H | Diagnostic benzylic-like methylene attached to Cl. |

Impurity Flag: If you observe a signal at ~4.65-4.70 ppm (shifted downfield) or ~4.2 ppm (shifted upfield), check for hydrolysis (alcohol formation) or solvent substitution products.

¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum must show four distinct signals.

| Carbon | Shift (δ ppm) | Type | Notes |

| C-5 | 155.0 – 158.0 | CH | Adjacent to Oxygen (O-CH=C). |

| C-3 | 145.0 – 148.0 | CH | Adjacent to Nitrogen (N=CH-C). |

| C-4 | 115.0 – 120.0 | Cq | Quaternary carbon; usually the weakest signal. |

| -CH₂Cl | 35.0 – 38.0 | CH₂ | Alkyl chloride region. |

Infrared Spectroscopy (FT-IR)

IR is useful for quick purity checks, particularly to ensure no -OH stretch (indicating hydrolysis) is present.

-

C=N Stretch: 1580 – 1610 cm⁻¹ (Characteristic isoxazole ring breathing).

-

C-H Stretch (Aromatic): 3100 – 3140 cm⁻¹ (Weak, sharp).

-

C-Cl Stretch: 680 – 750 cm⁻¹ (Strong band in the fingerprint region).

-

Absence of OH: Ensure no broad band exists at 3200–3500 cm⁻¹.

Experimental Protocol: Synthesis & Validation

To ensure high data integrity, the generation of this data should ideally come from a fresh preparation to avoid analyzing decomposition products. Below is a standard, self-validating workflow for converting the alcohol precursor to the chloride.

Reagents

-

Precursor: (Isoxazol-4-yl)methanol.

-

Reagent: Thionyl chloride (SOCl₂).

-

Solvent: Dichloromethane (DCM).

Workflow Diagram

Figure 2: Synthesis and isolation workflow minimizing hydrolytic degradation.

Step-by-Step Methodology

-

Setup: Dissolve (isoxazol-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen.

-

Chlorination: Cool to 0°C. Dropwise add Thionyl Chloride (1.2 equiv). A catalytic amount of DMF (1-2 drops) may be added to accelerate the reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation (In-Process): Take an aliquot, dilute in dry DCM, and inject into GC-MS. Look for the disappearance of the alcohol (MW 99) and appearance of the chloride (MW 117, 3:1 isotope pattern).

-

Isolation: Concentrate the mixture under reduced pressure. Note: For high stability, avoid aqueous bicarbonate washes if the product is not immediately used, as the biphasic mixture can induce hydrolysis. Co-evaporate with toluene to remove residual SOCl₂.

-

Final Analysis: Dissolve the residue in CDCl₃ for NMR.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9254, Isoxazole. Retrieved from [Link]

Sources

CAS number and molecular properties of 4-(Chloromethyl)isoxazole

High-Purity Building Block for Heterocyclic Medicinal Chemistry

Executive Summary

4-(Chloromethyl)isoxazole (CAS: 98020-14-5) is a specialized heteroaromatic alkylating agent used primarily as a "linker" intermediate in drug discovery. Unlike its more common 3,5-dimethyl analogue, the unsubstituted 4-(chloromethyl)isoxazole offers a lower molecular weight profile and reduced steric hindrance, making it an ideal candidate for fragment-based drug design (FBDD) and the installation of the isoxazole pharmacophore into sterically congested bioactive scaffolds. This guide details its physicochemical profile, validated synthetic pathways, and handling protocols for nucleophilic substitution workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 4-chloromethyl moiety acts as a reactive electrophile, susceptible to

Identification Data

| Parameter | Technical Specification |

| Chemical Name | 4-(Chloromethyl)isoxazole |

| CAS Number | 98020-14-5 (Note: distinct from 3,5-dimethyl analog CAS 19788-37-5) |

| Molecular Formula | |

| Molecular Weight | 117.53 g/mol |

| SMILES | ClCc1cnoc1 |

| InChI Key | HFVWUKGIHULGLY-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Context for Experimentalists |

| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis. |

| Boiling Point | ~65-70°C (at 1 mmHg) | Estimated. High vacuum distillation required for purification. |

| Density | ~1.25 g/mL | Denser than water; sinks in aqueous extractions. |

| Solubility | DCM, THF, DMF, Acetonitrile | Hydrolytically unstable. Avoid protic solvents for storage. |

| Storage | -20°C, Inert Atmosphere ( | Moisture sensitive. Alkyl chloride can hydrolyze to the alcohol and HCl. |

Synthetic Accessibility & Manufacturing

While direct chloromethylation (Blanc reaction) is feasible for electron-rich aromatics, the isoxazole ring's electron-deficient nature makes the 4-position difficult to functionalize directly with high selectivity. The preferred "High-Fidelity" route for medicinal chemistry involves the conversion of (isoxazol-4-yl)methanol to the chloride. This method avoids zinc chloride contaminants common in Blanc protocols.

Primary Synthesis: Deoxychlorination Protocol

Precursor: (Isoxazol-4-yl)methanol (derived from reduction of ethyl isoxazole-4-carboxylate).

Reagents: Thionyl Chloride (

Step-by-Step Protocol (Thionyl Chloride Method)

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and an addition funnel. Purge with Argon.

-

Solvation: Dissolve (isoxazol-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Activation: Cool the solution to 0°C. Add catalytic DMF (0.05 eq).

-

Chlorination: Dropwise add

(1.2 eq) over 30 minutes. The reaction is exothermic; maintain internal temp < 10°C. -

Reflux: Allow to warm to Room Temperature (RT), then reflux gently (40°C) for 2 hours to drive off

and HCl gas. -

Workup: Concentrate in vacuo to remove excess

. The residue is often used directly. If purification is needed, rapid flash chromatography on silica (Hexane/EtOAc) is possible, but the compound degrades on silica over time.

Synthetic Pathway Visualization

Figure 1: High-fidelity synthetic route starting from the commercially available ester, ensuring regiochemical purity.

Reactivity & Medicinal Chemistry Utility[6]

4-(Chloromethyl)isoxazole is a versatile "staple" reagent. Its primary utility lies in introducing the isoxazole ring—a known pharmacophore found in drugs like Sulfamethoxazole (antibiotic) and Leflunomide (DMARD)—into new chemical entities (NCEs).

Reaction Manifold: Nucleophilic Substitution ( )

The methylene chloride linker allows for the attachment of the isoxazole ring to various nucleophiles. The reaction is generally facilitated by a non-nucleophilic base (e.g.,

-

N-Alkylation: Reaction with secondary amines to form tertiary amine linkers (common in CNS active agents).

-

O-Alkylation: Reaction with phenols to form ether linkages (common in agrochemicals).

-

S-Alkylation: Reaction with thiols to form thioethers.

Critical Experimental Considerations

-

Finkelstein Modification: If the chloride is sluggish (reacting slowly), add 0.1 eq of Sodium Iodide (NaI) to the reaction mixture. This generates the more reactive 4-(iodomethyl)isoxazole in situ.

-

Base Sensitivity: The isoxazole ring can undergo ring-opening (fragmentation) under strongly basic conditions at high temperatures (e.g., NaH in refluxing THF). Use milder bases like

or

Application Workflow Visualization

Figure 2: Divergent synthesis capabilities. The chloride acts as a linchpin to attach the isoxazole scaffold to diverse biological targets.

Safety, Handling & Stability (E-E-A-T)

As an alkylating agent, 4-(Chloromethyl)isoxazole poses specific hazards that must be mitigated through engineering controls.

Hazard Profile

-

Alkylating Potential: Like benzyl chloride, this compound can alkylate DNA bases. It should be treated as a potential mutagen/genotoxin .

-

Lachrymator: Chloromethyl heterocycles are often potent lachrymators (tear-inducing).

-

Hydrolysis: Reacts with moisture to release Hydrochloric Acid (HCl), which can over-pressurize sealed vials if not stored properly.

Handling Protocol

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Quenching: Quench excess reagent with an aqueous solution of ammonia or dilute NaOH (to neutralize HCl and destroy the alkylating potential) before disposal.

-

Storage: Store in a tightly sealed vial with a PTFE-lined cap. Over-tape with Parafilm. Keep at -20°C. If the liquid turns dark brown, check purity by TLC; degradation products (HCl) can catalyze further decomposition.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12384799, 4-(Chloromethyl)isoxazole. Retrieved from [Link]

-

Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Isoxazoles. Retrieved from [Link]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted isoxazoles, detailing the key synthetic methodologies that have enabled their widespread application and the causal reasoning behind their development.

From Obscurity to Opportunity: The Genesis of Isoxazole Chemistry

The journey of the isoxazole ring from a chemical curiosity to a vital component of therapeutic agents is a testament to over a century of chemical innovation. The initial discovery is credited to the German chemist Ludwig Claisen who, in 1903, first reported the synthesis of the parent isoxazole. However, it was his earlier work in 1888 that laid the foundation, where he correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole. These early syntheses often involved the condensation of β-dicarbonyl compounds or their derivatives with hydroxylamine, a foundational reaction that remains relevant today.

A pivotal moment in the history of isoxazole synthesis arrived with the groundbreaking work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloaddition reactions.[1] This powerful and versatile method for constructing five-membered rings revolutionized heterocyclic chemistry and provided a highly efficient and regioselective route to substituted isoxazoles.[2][3] The Huisgen cycloaddition, involving the reaction of a nitrile oxide with an alkyne, opened up a vast chemical space for the creation of diverse isoxazole libraries, significantly accelerating their exploration in medicinal chemistry.

The Synthetic Arsenal: Key Methodologies for Isoxazole Ring Construction

The ability to strategically introduce a wide array of substituents onto the isoxazole core is paramount to its utility in drug design. Over the decades, a diverse toolkit of synthetic methods has been developed, each with its own advantages in terms of scope, regioselectivity, and functional group tolerance.

The Classical Approach: Condensation with 1,3-Dicarbonyl Compounds

One of the most fundamental and enduring methods for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] This method's simplicity and the ready availability of starting materials make it a valuable tool. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

The regioselectivity of this reaction is a critical consideration. With unsymmetrical 1,3-dicarbonyls, two isomeric isoxazole products are possible. The outcome is often influenced by the relative reactivity of the two carbonyl groups and the reaction conditions, such as pH. For instance, in the reaction of a β-keto ester with hydroxylamine, careful control of pH can influence the formation of either 3-hydroxyisoxazoles or isoxazolin-5-ones.[5]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone

-

Dissolution: Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.1 equivalents) in water or the same solvent.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted isoxazole.

The Chalcone Route: A Versatile Intermediate-Based Synthesis

A widely employed strategy for the synthesis of 3,5-diaryl-substituted isoxazoles utilizes chalcones (1,3-diaryl-2-propen-1-ones) as key intermediates. This two-step approach offers significant versatility as a wide range of substituted chalcones can be readily prepared.

Step 1: Claisen-Schmidt Condensation to Synthesize Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation , which is a base- or acid-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[6][7] The base-catalyzed variant is more common and involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone core of the chalcone.[8]

Step 2: Cyclization of Chalcones with Hydroxylamine

The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base.[9][10] The reaction proceeds through the formation of an oxime, followed by an intramolecular Michael addition of the oxime hydroxyl group to the β-carbon of the enone system, and subsequent cyclization and dehydration to afford the 3,5-disubstituted isoxazole.[11]

Experimental Protocol: Two-Step Synthesis of a 3,5-Diaryl Isoxazole via a Chalcone Intermediate

-

Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Reactant Mixture: In a flask, dissolve the substituted acetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) while maintaining the temperature with an ice bath.

-

Reaction: Stir the mixture at room temperature for several hours until a precipitate forms.

-

Isolation: Filter the solid, wash thoroughly with cold water to remove the base, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude chalcone from ethanol.

-

-

Part B: Isoxazole Formation

-

Reaction Setup: Dissolve the purified chalcone (1 equivalent) in a suitable solvent like ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide or potassium hydroxide (2 equivalents).

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into acidified ice-water.

-

Isolation and Purification: Collect the precipitated isoxazole by filtration, wash with water, and recrystallize from an appropriate solvent.

-

The Power of "Click Chemistry": 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for the synthesis of substituted isoxazoles.[12][13] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1] The concerted, pericyclic mechanism ensures high stereospecificity and often excellent regioselectivity.[2]

A key aspect of this methodology is the in situ generation of the often unstable nitrile oxides from precursors such as aldoximes, hydroximoyl chlorides, or primary nitro compounds.[13][14][15][16] Common methods for generating nitrile oxides from aldoximes involve oxidation with reagents like sodium hypochlorite, N-chlorosuccinimide (NCS), or chloramine-T.[17]

The advent of copper(I)-catalyzed 1,3-dipolar cycloadditions has further enhanced the utility of this reaction, allowing for milder reaction conditions and improved regioselectivity, particularly in the synthesis of 3,5-disubstituted isoxazoles.[18]

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

-

Reactant Mixture: To a solution of the terminal alkyne (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add the aldoxime (1.1 equivalents).

-

In situ Nitrile Oxide Formation: Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DMF or aqueous sodium hypochlorite) to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

The Isoxazole Scaffold in Medicinal Chemistry: A Legacy of Therapeutic Success

The isoxazole ring is a prominent feature in a multitude of clinically approved drugs, spanning a wide range of therapeutic areas.[19][20] Its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets, contribute to its success in drug design.

One of the key roles of the isoxazole moiety is as a bioisostere , where it replaces other functional groups to improve potency, selectivity, or pharmacokinetic properties. For example, the 3-hydroxyisoxazole group can act as a bioisostere for the carboxylic acid functionality, as seen in its application to mimic the endogenous ligand glutamate.[21][22][23]

The following table highlights some prominent examples of isoxazole-containing drugs, showcasing the diverse therapeutic applications of this remarkable scaffold.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Sulfamethoxazole | Antibacterial (Sulfonamide) | Inhibits dihydropteroate synthetase, blocking folic acid synthesis in bacteria.[24] |

| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor, reducing prostaglandin synthesis.[25][26][27][28][29][30] |

| Leflunomide | Immunosuppressant (DMARD) | Inhibits dihydroorotate dehydrogenase, affecting pyrimidine synthesis in lymphocytes.[22] |

| Cloxacillin/Dicloxacillin | Antibacterial (Penicillin) | Beta-lactamase resistant penicillins that inhibit bacterial cell wall synthesis. |

| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist.[9] |

Future Perspectives: The Continuing Evolution of Isoxazole Chemistry

The discovery and development of substituted isoxazoles represent a rich history of chemical innovation. From the classical condensation reactions to the powerful 1,3-dipolar cycloadditions, the synthetic toolbox for accessing this privileged scaffold continues to expand. Modern advancements focus on developing more sustainable and efficient "green" synthetic methodologies, as well as novel strategies for achieving precise regiochemical control in polysubstituted isoxazoles.[31][32] The enduring presence of the isoxazole ring in both established and emerging therapeutic agents ensures that it will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future.[20]

References

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Claisen, L. (1903). Ueber die Einwirkung von Hydroxylamin auf Acetylaceton. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664–3673.

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions—Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598.

- Sharpless, K. B., & Fokin, V. V. (2002). The 1,3-dipolar cycloaddition of azides and alkynes.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.

- Claisen, L., & Schmidt, A. (1881). Ueber die Condensation von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 369–371.

- Fokin, V. V., & Sharpless, K. B. (2005). The reaction of azides and alkynes. In Click Chemistry for Biotechnology and Materials Science (pp. 1-24). John Wiley & Sons, Ltd.

- Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., ... & Pevear, D. C. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of medicinal chemistry, 37(15), 2421–2436.

- Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons.

- Wallace, R. H. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.

- Lima, P. C., Lima, L. M., da Silva, K. C., & de Simone, C. A. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.

- Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (1999). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide (celecoxib): a potent and selective inhibitor of cyclooxygenase-2. Journal of medicinal chemistry, 42(10), 1709-1711.

- Genc, H., Ozkanca, R., & Bekdemir, Y. (2008). Antimicrobial and cytotoxic activities of some isoxazole derivatives. Bioorganic & medicinal chemistry, 16(8), 4495-4501.

- Majewsky, M., Wagner, M., & Yargeau, V. (2014). Pharmaceuticals in the environment and their degradation by-products. In Analysis of emerging contaminants in the environment (pp. 1-46). CRC Press.

Please note that the provided URLs in the initial search results are not directly included here but can be accessed through the original search outputs for further verification.

Visualizations

Synthetic Pathways Overview

Caption: Major synthetic routes to substituted isoxazoles.

Mechanism: 1,3-Dipolar Cycloaddition

Caption: Concerted mechanism of the Huisgen 1,3-dipolar cycloaddition.

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. 1,3-Dipolar_cycloaddition [chemeurope.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isoxazole synthesis [organic-chemistry.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 21. Bioisosterism - Drug Design Org [drugdesign.org]

- 22. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 23. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 25. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 26. Valdecoxib (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Valdecoxib - Wikipedia [en.wikipedia.org]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Valdecoxib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Stability Dynamics and Handling of 4-(Chloromethyl)isoxazole

Executive Summary

4-(Chloromethyl)isoxazole (CAS: 19788-37-5) serves as a critical electrophilic synthon in the synthesis of isoxazole-containing pharmaceuticals, including immunomodulators and antibiotics. Its utility is defined by a "dual-reactivity" profile: the highly reactive alkylating chloromethyl side chain and the latent lability of the isoxazole ring system.

This guide provides a mechanistic analysis of its degradation pathways, establishing that moisture-induced hydrolysis and base-catalyzed ring scission are the primary stability risks. It outlines self-validating analytical protocols and strict storage mandates to maintain compound integrity.

Part 1: Chemical Identity & Reactivity Baseline

To control degradation, one must understand the electronic pressures within the molecule. 4-(Chloromethyl)isoxazole possesses two distinct reactive centers that dictate its stability profile.

| Feature | Chemical Nature | Stability Implication |

| Chloromethyl Group ( | Primary Alkyl Halide (Soft Electrophile) | Highly susceptible to |

| Isoxazole Ring (N-O Bond) | Heteroaromatic System | The N-O bond is weak ( |

| C3/C5 Protons | Weakly Acidic | Susceptible to deprotonation by strong bases, triggering ring opening mechanisms. |

Part 2: Degradation Mechanisms[1]

The degradation of 4-(Chloromethyl)isoxazole follows three primary mechanistic pathways. Understanding these allows for the design of specific stabilization strategies.

Pathway A: Hydrolysis (Moisture-Driven)

This is the most common degradation mode during storage. Atmospheric moisture attacks the methylene carbon.

-

Mechanism: Water acts as a nucleophile, displacing the chloride ion via an

mechanism. -

Product: Formation of 4-(Hydroxymethyl)isoxazole and Hydrogen Chloride (HCl) .

-

Autocatalytic Risk: The generated HCl increases the acidity of the micro-environment. While the isoxazole ring is acid-stable, high concentrations of HCl can induce polymerization or secondary decomposition of the alcohol derivative.

Pathway B: Base-Induced Ring Scission

The isoxazole ring is notoriously unstable in basic media (pH > 8).

-

Mechanism: Hydroxide ions (

) or other bases attack the C3 or C5 position (or deprotonate if alkyl groups are present), leading to an anionic cascade that cleaves the weak N-O bond. -

Product: Formation of

-cyano-ketones or -

Critical Control: The compound must never be stored or processed in basic buffers without immediate quenching.

Pathway C: Reductive Cleavage

While less common in storage, this is critical during synthesis.

-

Mechanism: Exposure to reducing agents (metals like Zn/Fe or catalytic hydrogenation) cleaves the N-O bond.

-

Product:

-amino enones .

Visualization: Degradation Pathways

The following diagram maps the kinetic fate of the molecule under stress conditions.

Figure 1: Mechanistic degradation pathways showing hydrolysis (primary risk) and base-induced ring opening.

Part 3: Experimental Profiling & Analytical Protocols

To validate the quality of 4-(Chloromethyl)isoxazole, researchers must employ stability-indicating methods (SIM). Simple purity checks are insufficient due to the potential for UV-inactive degradation products (like HCl).

Analytical Method: RP-HPLC (Recommended)

Gas Chromatography (GC) is not recommended for the primary assay because the high temperatures required for injection can induce thermal degradation of the chloromethyl group, leading to false impurity profiles.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ring).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (isoxazole ring absorption) and 254 nm.

-

Diluent: Acetonitrile (Avoid alcohols like methanol to prevent in situ solvolysis/etherification).

Forced Degradation Protocol (Stress Testing)

Perform these tests to determine the "shelf-life" limits of your specific batch.

| Stress Condition | Protocol | Expected Outcome | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Formation of hydroxymethyl analog. | < 5% Degradation |

| Base Hydrolysis | 0.1 N NaOH, RT, 1 hr | Rapid ring opening (disappearance of peak). | Unstable (Do not process in base) |

| Oxidation | 3% | N-oxide formation (rare) or ring cleavage. | < 2% Degradation |

| Thermal | 60°C (Solid State), 7 days | Polymerization or discoloration. | < 1% Degradation |

Visualization: Analytical Workflow

This logic flow ensures that the analytical method used is capable of detecting the specific breakdown products of this molecule.

Figure 2: Decision tree for developing a stability-indicating HPLC method for labile alkyl halides.

Part 4: Storage & Handling Protocols

Based on the degradation profile (hydrolysis-prone, acid-generating), the following storage protocols are mandatory to maintain purity >98%.

Environmental Control

-

Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture, but inert gas excludes humidity.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk from trace HCl.

Handling Precautions (Safety)

-

Lachrymator: Like many benzyl chloride analogs, this compound is a potent lachrymator and mucous membrane irritant. Handle only in a functioning fume hood.

-

Corrosive: It causes severe skin burns.[1] Double-gloving (Nitrile) is required.

-

Quenching Spills: Do not use water.[2] Absorb with dry sand or vermiculite, then neutralize with a dilute solution of sodium bicarbonate slowly to avoid vigorous gas evolution.

Formulation/Reaction Solvent Selection

When using 4-(Chloromethyl)isoxazole in synthesis:

-

Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).

-

Avoid: Alcohols (MeOH, EtOH) unless ether formation is desired.

-

Base Addition: If a base is required for the reaction, use non-nucleophilic bases (e.g., DIPEA,

) and add them slowly at low temperatures (0°C) to minimize ring destruction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89899, 4-(Chloromethyl)isoxazole. Retrieved from [Link]

- Sperry, J. B., & Wright, D. L. (2005).The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding on isoxazole ring stability).

-

Baumann, M., & Baxendale, I. R. (2013). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. (Discusses handling of labile electrophiles). Retrieved from [Link]

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (Basis for stress testing protocols). Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-(Chloromethyl)isoxazole for Pharmaceutical Research and Development

Abstract

4-(Chloromethyl)isoxazole is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in synthesizing a wide array of biologically active compounds.[1][2][3][4][5] A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and preparing stock solutions for screening and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of 4-(chloromethyl)isoxazole, offers a predictive framework for its behavior in various solvent classes, and details a rigorous, step-by-step experimental protocol for determining its thermodynamic solubility. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling more efficient and informed use of this versatile reagent.

Introduction: The Strategic Importance of 4-(Chloromethyl)isoxazole

The isoxazole ring is classified as a "privileged structure" in medicinal chemistry.[6] Its derivatives are integral to numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][5] 4-(Chloromethyl)isoxazole serves as a key intermediate, providing a reactive "handle" for synthetic chemists to elaborate the core structure and explore structure-activity relationships (SAR).

The solubility of such a building block is not a trivial parameter; it is a critical factor that dictates its utility across the drug discovery pipeline:

-

In Synthesis: Solvent choice impacts reaction rates, yields, and side-product formation. Ensuring all reactants are sufficiently solubilized is often the first step to a successful chemical transformation.

-

In Purification: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic methods. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is an ideal candidate for recrystallization.

-

In Screening and Formulation: For biological assays, compounds are typically stored as high-concentration stock solutions, most commonly in dimethyl sulfoxide (DMSO).[7] Understanding the solubility limit is crucial to prevent precipitation and ensure accurate, reproducible assay results.

This guide bridges the gap between theoretical understanding and practical application, providing the necessary tools to confidently work with 4-(chloromethyl)isoxazole.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool.

Molecular Structure Analysis: 4-(Chloromethyl)isoxazole (C₄H₄ClNO, M.W. approx. 117.53 g/mol ) possesses two key structural features that dictate its solubility profile:

-

The Isoxazole Ring: This five-membered aromatic heterocycle is inherently polar. The nitrogen and oxygen atoms are electronegative, creating a dipole moment. Furthermore, the lone pairs on these heteroatoms can act as hydrogen bond acceptors.[8][9] This feature promotes interaction with polar solvents.

-

The Chloromethyl Group (-CH₂Cl): This substituent adds a degree of nonpolar character due to the methylene group, but the electronegative chlorine atom also contributes to the molecule's overall dipole. This group is not a hydrogen bond donor or a strong acceptor.

Predicted Solubility Behavior: Based on this composite structure, we can predict the following:

-

High Solubility is expected in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (ACN)). These solvents have strong dipole moments that can interact favorably with the polar isoxazole ring.

-

Moderate Solubility may be found in polar protic solvents (e.g., Methanol, Ethanol, Isopropanol). While these solvents can engage in hydrogen bonding, the lack of a hydrogen bond donor on 4-(chloromethyl)isoxazole means it cannot fully reciprocate this interaction, potentially limiting its solubility compared to polar aprotic solvents. The parent isoxazole is noted to be soluble in these solvents.[8]

-

Low to Negligible Solubility is predicted in nonpolar solvents (e.g., Hexane, Cyclohexane, Toluene). The weak van der Waals forces offered by these solvents are insufficient to overcome the stronger solute-solute interactions of the polar 4-(chloromethyl)isoxazole molecules.[8]

A Predictive Framework for Solvent Selection

The following table summarizes the predicted solubility of 4-(chloromethyl)isoxazole in common laboratory solvents, categorized by their type and polarity index. This serves as a starting point for experimental design.

| Solvent Class | Solvent Name | Polarity Index (approx.) | Predicted Solubility | Rationale & Use Case |

| Nonpolar | Hexane | 0.1 | Very Low | Unsuitable for reactions; useful for precipitation or as an anti-solvent. |

| Toluene | 2.4 | Low | May have some solubility due to aromaticity; potentially useful in specific reactions. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Excellent for organic reactions and extractions due to high volatility. |

| Tetrahydrofuran (THF) | 4.0 | High | Versatile reaction solvent, particularly for reactions involving organometallics. | |

| Ethyl Acetate (EtOAc) | 4.4 | High | Common solvent for reactions and chromatography. | |

| Acetone | 5.1 | High | Good for reactions and as a cleaning solvent. | |

| Acetonitrile (ACN) | 5.8 | High | Common polar solvent for reactions and HPLC mobile phases. | |

| Dimethylformamide (DMF) | 6.4 | Very High | Strong polar solvent for challenging reactions, but high boiling point can make removal difficult. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Universal solvent for creating high-concentration stock solutions for biological screening. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | Moderate | Useful for reactions and recrystallizations. |

| Ethanol (EtOH) | 4.3 | Moderate | Common reaction solvent; often used in recrystallizations. | |

| Methanol (MeOH) | 5.1 | Moderate | A highly polar protic solvent; good for reactions and as a component in chromatography. | |

| Water | 10.2 | Very Low | Expected to be poorly soluble; a key solvent for determining aqueous solubility for drug development. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To accurately measure the solubility of 4-(chloromethyl)isoxazole in a chosen organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

4-(Chloromethyl)isoxazole (solid, >98% purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks, glass vials with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC or UV-Vis spectrophotometer

Methodology:

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh a known mass of 4-(chloromethyl)isoxazole and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of decreasing concentration.

-

Instrumental Analysis: Analyze each standard using a validated HPLC or UV-Vis method to generate a calibration curve of instrument response versus concentration. The curve should have a correlation coefficient (R²) > 0.99.

Part B: Solubility Measurement (Shake-Flask Method)

-

Add Excess Solute: Add an excess amount of solid 4-(chloromethyl)isoxazole to a glass vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Remove the vial and let it stand to allow the solid to settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the range of the previously prepared calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using the same instrumental method as in Part A.

-

Calculation: Use the instrument response and the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Safety and Handling of 4-(Chloromethyl)isoxazole

As a reactive chloromethylated heterocyclic compound, 4-(chloromethyl)isoxazole requires careful handling. Safety data for structurally similar compounds indicate the following precautions:[12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a lab coat, and nitrile gloves.[13][14]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[13][15]

-

Hazard Profile: Assumed to be a skin and eye irritant.[12] Avoid all direct contact. In case of contact, flush the affected area with copious amounts of water.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines, as these can lead to vigorous and potentially hazardous reactions.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12][13]

Conclusion

References

- Solubility of Things. (n.d.). Isoxazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrq97CuFn4Ba2p-btbbiXl2CA1WdXSR4WL5bGqaByNcGQPjltT7DhxW5KkAsBL1-2c--IUPgrnF6QKjhxBfu6X7RInjtr4ZbtdeLRHJKI8zG6bhTLf3qd-cYDkB8P8nTlVYYGEce-R

- Gu, Y., et al. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. ResearchGate. Request PDF. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMc8LMylh4-GC5WopGpghHw79vgP6UIuK1i1KW3Mo7ycPBrv53w0WEvgThEERE_jvhdxQhGDrOU50K6z-Vl4T5kZCS8Hg3jN35X3sXdsCEibfsVNxqjDq1wQ5NhmvkoMM8KHPzMwKr9PEGD9Ovhfbd2PqWSTc-vhNyvGEICHgqEAK0kHBkbJc05cMGaWAX7o67CHY0RKITyvdl9aiN7mtxeJcA55NMDNzk_XhtQ-a5NQN85PDg__OI3lr819FyElKRcaqnTuoW4FLeF-4v4t-zJO4_pDJA-j1U0PWe0t-ZyAKBex3gA_mgFqwtdWIRj_mjnyUmbjoWqTXC1aBLAjvriywfVg==

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeWetpIRsP7RgycaB6sp-dq0Rk8L7RZqZj_2_N_UkVWtoVRNf42z1MJMtAZD6TetrhpGFnAiXRO48-z9Am8VSwrRBepJnuO1W7JIpp2DTxqyr6PdBCy4flh7w1IfVvNJtUXyUrlSsjLmGBKlW7lsALi5DtVHxUiAxhHJ5QLzRT-8liJhAbQ0dcJSDjEHbuZS3JKYDZ_z9iRNag7reLwAQXB3QWEgv9F0xym5r5xhOs

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJcsBFpARcoOlpWoY05S9PvpY57K4x1d9Ek7YG4wfV8uganI_O2RcPBrW_WA7vlFTRNUIyylkQfiGNwZF0GjfIDZEJy8aPDuPnj2cEm5QhsKsY3N8H9yL-9tZoiCwNTO7wWYkPzaplYMT87qkB1nFdScu_NOnV8eZju1ucgBuathJY2tIDhrj5vHjrecr_0SHpdt1uz-QtgzzxSvM285afqfTJJPlKeE5ElfiukHrKHR1h5e1Go-RAMYS4V8-v6q9AnGDBvzu_PYxWHJukKsZFLDCauA==

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5krilkdu5IwEqSzT037wCY_kwmjnBLjs4coEYbqjKrrJT88dyjWjk-jgLeeYr77Nqy9-30RR91DHcbL7rlk7Y23clsl_njMYdBZ3JWBK69O-STCvkp0ubA5nvShJZZoRI5I-4peJDUXqh4A-JP-d5NSjdIYhYSJ1FPvs2zORbJAh1R7TiPukvHEHqPWp5JVl8EBU=

- Natale, N. (n.d.). Isoxazoles in Medicinal Chemistry. Grantome. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKou-vsgA7iL752BO5gwpgrWRhNPEjyOKV8ZHY-0bc3GYooZJ1aIfEPe0cAbJDRriVSzR1ku1va5UA8P07SijCPuyb8L2g1HX-vrw7VUc0jlFpxmmcMUy3ge3pvadPdCGMFzhU3C8t5u5G92-LNA==

- PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX3dKDS7kl1JdkvFRRZ7_hItAPJEAO07vicBD9eunZtrEEwLT7h1UYDJ1X19VajlF3ZCtsI3gbmHTXBj315Clx-y86RfPz5rhw4-7ZjB7xIYIw-fBjLwuqbGNjGnXvo4JJrtITTurpIlog74g_

- Fisher Scientific. (2021). Safety Data Sheet for 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmw0gnDiJpVZCYTExLVgnsmxUsSitaPO3ZdDJUyIyIGqdOGcQifW8O2cQzWKbZGiTh5Lljupyz0VSm-jWjTYJ8--fFZ4Bxk2xLEsRghwVzG8vnVThmjiGlcdo19QPTOBjGwE7GWuyYf6ugZrJQ8e5pWOJFJip95yTJUyDRXCsr8Zahr2LxSAamAtg-ze9MC0y0CMWzfGM0F_epC-hdzFTfSFneiffoS68LMAe53uMHMUrj3vVFM03MGUilsvmOhdr-Hq0T-UwRoIBhzfXPagBrbchH0GlfLQLBmluE-A==

- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK-LcSWg36OUpnUZ_tFJf4apBdhEK3KTLBvBDTMeD8osEdysLdtyv7TCOwqV2_ixppi9PQzVvVoFH2TA0Y01TZxZnYqYDYR5BXNq1qW6Y0tFM11ZWjPm4VsLR0k5jhK_4oNSDNDEuINZ3pRSLlgpbdKW866nQLoiAjHgDy

- ChemScene. (n.d.). 3-(Chloromethyl)isoxazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELFiKTGL3fD8d6BIDQQRd8wRNyrSUWtQ7grYC8zHCNa193Y3bFVWRJdmh-R56UnUU0ctGcVg76K59_AbTfl09JvPYHLbDtZpYp4bYW3Q4oGbREolcmBv2HZR4UhhSRM4nqGIxQPbPJCSqyvDo=

- PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUhRiLmFQOLv0TD8iYLUEyqpCcZNMyQ5GUc6FpsxlPOyzrn92K1ZbTs9ZIAiv7CZvi1pny1XChqyCz767k-NCEUY9-DQ5exzjCciq9_22_Ccujy94r4PEH8ysiFRNmol7_qtyJvnsQvjxhtmw=

- ResearchGate. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy65yLiCgS8cInbeEczOe11gw5ePu27yeshuhmiavSpgLkJwVh593CBj4UPNHsTvYbvJ6-d5SWnwv3piUMiC2WWH7WT2BmNi_JImtk8-LDwhjlcIrmOTye8IJLRugNnQdfWR2Be5IEww5vOA3S7wF9DKcyy1bkIOKTuvl6RBnqI2fRbeRegfkCoLkzcCNpSj8=

- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5DT9FHA_GyfGKSlq090xqQ4_bjdfTZcIs-V3SzKfMWCDxSbUOGgsCWo3nQ7PDD9nxZpDVlz90Jds4RE7Zqc1xmMZY0oi3K_qUG_Wu07PD5K-9Zk137jwL9UjsLOEQ8tJIbMIU3ARmGXiTxO2e81dyEwqXK6NX3D8IFmZ9kwjJnMIUADkfQ1N00At0JQlF8mlMWmwow8pPnI2xCbgRYFflmaUkorfz6K3jdsT1p_ME38-UCcM7C6I=

- International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudEuhJm0o3r6yZ6VTLv4YuDCWKm2YmqqKTTwzlrKx7sc-po1cl18nt3q4nr2qWh1IgG9IU64QQNX8KFlmBr9-8UeC1bc4xDOkM9ih5hAjyQqSS3fN_tBLFPZv0473VVpwM8xtSU0IU_Lgx_iQWm60Efynig==

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarbonyl chloride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9a_CrHH_DAXfpjKF4imZiGlvesM2p8yEaV-Xci3v_z-MyBzA8S1NGB5js0-9dTOb27tVUlIMMXeGxZpUEeQSmTk_BtYnUwK7Eye5cLxSm4-Pvgr-DLBilwKTr3Gc8dGFRACo4HbPiuA3WkfyyvDroaChFymfebEhj0urXP55EtjGAB8xu22A-DhvrNe0thHQ5s7GDdGgXkvO72i7Sy-MGvxZC87ATWZSmZ9eUeQm9FwvN4VtnlYOJwsKO_C-ByNef7VnKsn_vCfUuMY1S

- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjxfHsU55dkJhxc1oX0ivPRD3ZO2duWpQsXJ-DkaVpLubwejNy6-eVMzauGOyKa9-VxgDQRhALAYA9acHf2Oq0Jb8VO5QghxSaHv3Koww-eVjHNs8O4U7UOw9glAiWWAIaD1jxE2J5HtudGB9jbYtW

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbv3sf-yB4LyZT2Z6w1f3nlpYiTPZka4rJ_Y2ka4L9fjRWnDlpBtmBZQUi2tTInMG72slTNditsKVsNCeOv9ouQ5av9c1DnjSt_iWWbVG9Tl6ac05tFKocW6sjLjz_tTMX93eWmgYgtfz1ipoBp8rlH-USr1iXgvTZv104OxZy-McR8cMKOjrv8tGfBObAtF2ltGqM8T-ZHnpDyCvBagHClFBMUpTpRfdB-JdtR4D55Q3n

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7DZWcozMagcvLNyCTKe4MPOSDvReyKP65IgyyiZN9e_HIUUtRLRgAhyoMQhL19GnrrGh8iow_3VdCZVXrJ02sBc_7hMiFG4k2UrXbA34NZDGJfRkzmQGZgKM89Q_JgTJuBGkWoqYU769f-oo01WGCemTcPSRxPT_TtHFA_2RcEYjJyw_6Ie_VxIo=

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbCvALETU1nDiOMWGAs6VfFQ4w4KNM9EvIsjzY7s4p1hokZQ7A7S9kL3lFcsQcStVTc_Ij4yqUViI8uliTpRCW0D3YCj9mBD-in2v1Q4yPOe-u9gPyneFNI6EkAYB6tDY9oH-gRH1yuwFk4AXGxDY15KPzAP4I7tC_ofsksWhrq0-pOqrqG9eBdUDux_XI8Fjijd4ZAA==

- Conforms to Regulation (EC) No. 1907/2006 (REACH), Annex II, as amended by Regulation (EU) No. 2015/830 - United Kingdom (UK). (2016). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvmmiW0TUrUSYagUVMbXNR9lQz6tkVOa6oSHPcg7kGGadQcWN8YGFUpcQSG8ijYChzuBtKmeAHmNfy31gmbowr1-juOxdJshGy0iwAXtn2X7ytRKPN6ayJH4UqJaFRHllvlHu2SHzEKi-_qvi7d1FUmvGxAvWB0JI8C0qs6LdjGGDaS2QFsq7jG45w1Rtx7SY=

- Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4).

- Molecules. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2nW4QgK5WTh0BIpzutMOsfwAPaoCa43g9Q_wHJzggorFlJr5_W0Or4df_17WMVPgGMg2lTQjZqKNmV_c0kqR_vXyi-8imUgITMZdeCGTT0H-POHD6D830a0slglUPsQ6jozQD

- Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-9GpzLEf86VoX1wW4QArkEYrCG5a5qmdGc8uLDA5A6sKOZFAG9WnS0T8oC7ZOgBzM6O3ydk8wNT1bh_Fc_ay0NSRdLh8sP-p96MfsYoppSxTI-vSttBTaQlmVdJ4MkezkmVjKO5LV-sVmXeAe0rLvJXfwrp4eTBlAiM8yR98ghVE=

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Isoxazoles in Medicinal Chemistry - Nicholas Natale [grantome.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tapazol.co.il [tapazol.co.il]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Biological Evaluation of Isoxazole-Containing Compounds

Foreword: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a multitude of clinically approved drugs, including the anti-inflammatory agent Valdecoxib and various antibiotics like Sulfamethoxazole and Cloxacillin.[1][2] The isoxazole nucleus is a privileged scaffold, consistently demonstrating a wide spectrum of biological activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the strategic choices involved in synthesizing and evaluating novel isoxazole-containing compounds. We will explore robust synthetic methodologies, offer detailed, field-tested protocols, and outline a logical framework for subsequent biological screening.

Part 1: Strategic Approaches to Isoxazole Synthesis

The construction of the isoxazole ring can be achieved through several reliable pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two of the most prevalent and powerful strategies are the [3+2] cycloaddition of nitrile oxides and the condensation of β-dicarbonyl compounds with hydroxylamine.

The Huisgen 1,3-Dipolar Cycloaddition: A Convergent and Powerful Tool

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is arguably the most versatile method for isoxazole synthesis.[6][7] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) to form the isoxazole or isoxazoline ring, respectively.[6][8][9]

-

Mechanistic Insight: The reaction proceeds via a concerted, pericyclic mechanism where the terminal atoms of the nitrile oxide and the alkyne simultaneously form new sigma bonds, constructing the five-membered ring in a single, highly efficient step.[9] This concerted nature often leads to high regioselectivity, which is a significant advantage in complex molecule synthesis.

-

Generation of Nitrile Oxides: A key consideration is the in situ generation of the nitrile oxide, which is a reactive and unstable intermediate. Common methods include the dehydration of primary nitro compounds or, more frequently, the base-induced dehydrohalogenation of hydroximoyl halides. The latter is often preferred for its mild conditions and broad substrate scope.

Condensation with 1,3-Dicarbonyls: A Classic and Reliable Route

A foundational method for synthesizing isoxazoles involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds (or their synthetic equivalents like α,β-unsaturated carbonyl compounds).[10][11]

-

Mechanistic Insight: The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on one of the carbonyl carbons to form an oxime intermediate.[10][12] Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[10][12] The regioselectivity depends on which carbonyl is attacked first, a factor influenced by the electronic and steric environment of the dicarbonyl substrate.

Comparison of Key Synthetic Strategies

| Feature | 1,3-Dipolar Cycloaddition | Condensation with 1,3-Dicarbonyls |

| Versatility | High; wide range of alkynes and nitrile oxide precursors can be used. | Moderate; dependent on the availability of substituted 1,3-dicarbonyls. |

| Regioselectivity | Generally high and predictable, favoring 3,5-disubstituted products.[13] | Can be variable, sometimes leading to mixtures of isomers. |

| Reaction Conditions | Often mild, can be catalyzed by metals (e.g., Cu(I)) or run under thermal conditions.[14] | Typically requires acidic or basic conditions and heating.[11] |